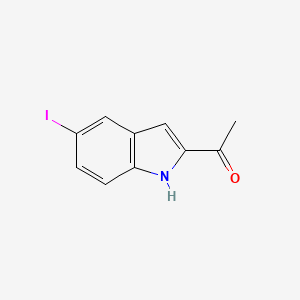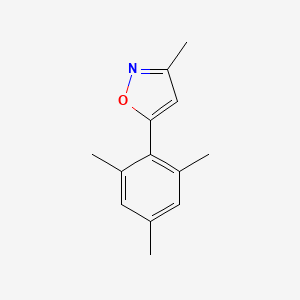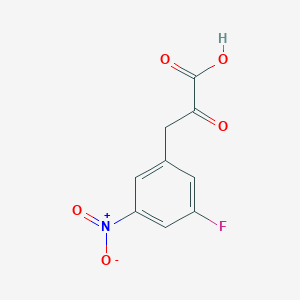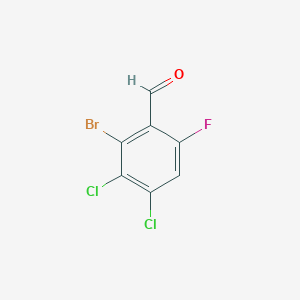
trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate: is an organic compound with the molecular formula C12H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group and a carboxylate ester. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and phenylacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Studied for its effects on cellular processes and pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential as a lead compound in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and chemical products.
作用机制
The mechanism of action of trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Methyl 4-phenylpyrrolidine-3-carboxylate: A closely related compound with similar structural features but lacking the trifluoroacetate group.
Phenylpyrrolidine derivatives: A class of compounds with variations in the substituents on the pyrrolidine ring.
Uniqueness:
- The presence of the trifluoroacetate group in trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
- The compound’s specific stereochemistry (trans configuration) also contributes to its distinct reactivity and biological activity.
属性
分子式 |
C14H16F3NO4 |
|---|---|
分子量 |
319.28 g/mol |
IUPAC 名称 |
methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H15NO2.C2HF3O2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6,10-11,13H,7-8H2,1H3;(H,6,7)/t10-,11+;/m1./s1 |
InChI 键 |
OIPFSNGDOYMUQK-DHXVBOOMSA-N |
手性 SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
规范 SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


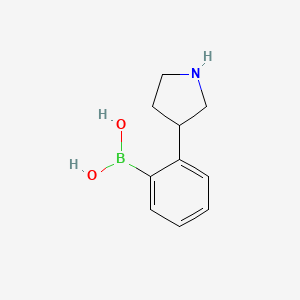
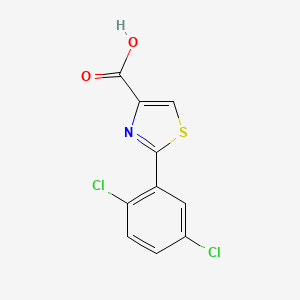
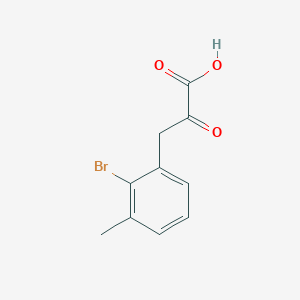
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate](/img/structure/B13681879.png)
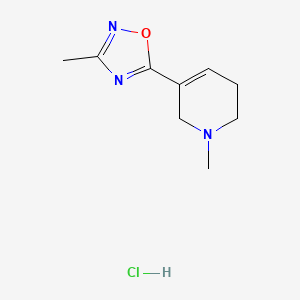

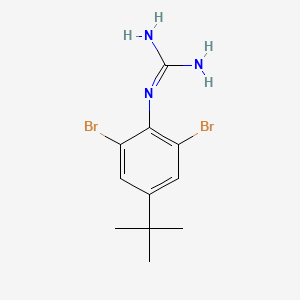
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)
